molecular formula C11H8FN B1439632 2-Fluoro-5-phenylpyridine CAS No. 928822-80-4

2-Fluoro-5-phenylpyridine

Cat. No. B1439632
M. Wt: 173.19 g/mol
InChI Key: XLFZEKLTTBHSEM-UHFFFAOYSA-N
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Description

“2-Fluoro-5-phenylpyridine” is a chemical compound with the CAS Number: 928822-80-4 . It has a molecular weight of 173.19 and is a solid at room temperature . It is typically stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of “2-Fluoro-5-phenylpyridine” can be achieved through various methods. One such method involves the Suzuki coupling reaction with phenylboronic acid . Another method involves the vapor phase cyclization of acetophenone, ethanol, formaldehyde, and ammonia to 2-phenylpyridine .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-5-phenylpyridine” consists of a pyridine ring attached to a phenyl group and a fluorine atom . The exact structure can be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

“2-Fluoro-5-phenylpyridine” can undergo various chemical reactions. For instance, it can participate in Suzuki coupling reactions with phenylboronic acid to form biaryl compounds . It can also undergo palladium-catalyzed homo-coupling reactions .


Physical And Chemical Properties Analysis

“2-Fluoro-5-phenylpyridine” is a solid at room temperature . It has a molecular weight of 173.19 . It is typically stored at temperatures between 2-8°C .

Scientific Research Applications

  • Synthesis of Fluorinated Pyridines

    • Field : Organic Chemistry
    • Application : 2-Fluoro-5-phenylpyridine is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
    • Method : The Baltz-Schiemann reaction was applied for the synthesis of 2-amino-5-fluoropyridine .
    • Results : The reaction between 2-phenylpyridine and two equivalents of AgF2 in acetonitrile at room temperature formed 2-fluoro-6-phenylpyridine in 56% yield .
  • Organic Light-Emitting Devices (OLEDs)

    • Field : Material Science
    • Application : A series of fluorinated phenylpyridine-based electron-transport materials (ETMs) for OLEDs were developed .
    • Method : The specific method of application or experimental procedures was not detailed in the source .
    • Results : The influence of fluorine atoms in the core skeleton on their physical properties was studied .
  • Synthesis of F 18 Substituted Pyridines

    • Field : Radiobiology
    • Application : 2-Fluoro-5-phenylpyridine can be used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
    • Method : The specific method of application or experimental procedures was not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

    • Field : Medicinal and Pharmaceutical Chemistry
    • Application : 2-Fluoro-5-phenylpyridine is used in the synthesis of the potent p38α mitogen-activated protein kinase inhibitors .
    • Method : An optimized strategy for the synthesis of the inhibitors starting from 2-fluoro-4-methylpyridine is reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
    • Results : With a total yield of 29.4% in 7 linear steps, the optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine compares very well to the reported synthesis starting from 2-bromo-4-methylpyridine, giving more than eight times higher yields .

Safety And Hazards

“2-Fluoro-5-phenylpyridine” is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Fluoropyridines, including “2-Fluoro-5-phenylpyridine”, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . Fluoropyridines are of interest in the development of new agricultural products and pharmaceuticals . The interest toward the development of fluorinated chemicals has been steadily increasing .

properties

IUPAC Name

2-fluoro-5-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFZEKLTTBHSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-phenylpyridine

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-fluoropyridine (2.33 g, 13.2 mmol) in toluene (100 mL) and ethanol (25 mL) were added Pd(PPh3)4 (764 mg, 0.66 mmol), phenylboronic acid (2.42 g, 19.8 mmol, 1.5 eq) and a solution of sodium carbonate (9.6 g, 90.7 mmol, 6.85 eq) in water (50 mL). The reaction mixture was heated to 90 C for 2 hours, allowed to cool to room temperature and partitioned between water and ethyl acetate. The organic layer was dried and evaporated and the residue purified by column chromatography (petrol/ethyl acetate gradient) to afford the title compound as a colorless oil (2.14 g, 93%)
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
764 mg
Type
catalyst
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Xiong, AT Hoye, KH Fan, X Li, J Clemens… - Organic …, 2015 - ACS Publications
… In all cases, ammonium salt formation and subsequent fluorination occurred exclusively para to the existing substituent (ie, 2-fluoro-5-phenylpyridine 3g was isolated in 84% yield, and 2…
Number of citations: 60 pubs.acs.org

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